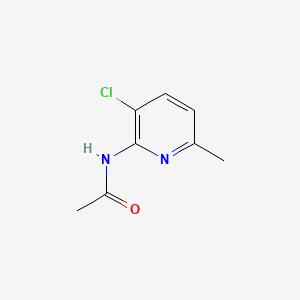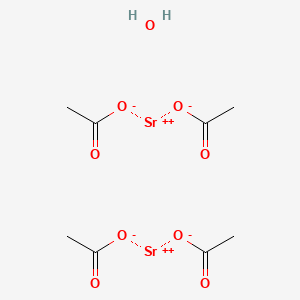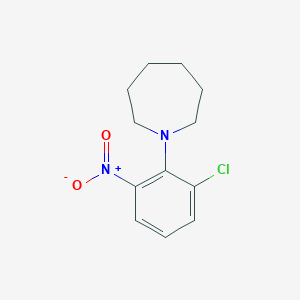
Nickel(2+);oxido(oxo)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+);oxido(oxo)chromium is a coordination complex that contains nickel and chromium in their respective oxidation states
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(2+);oxido(oxo)chromium can be synthesized through various methods. One common approach involves the coprecipitation method, where nickel and chromium salts are dissolved in a suitable solvent and precipitated by adjusting the pH . The resulting precipitate is then calcined to obtain the desired oxide complex.
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature solid-state reactions. Nickel and chromium oxides are mixed in stoichiometric ratios and subjected to high temperatures to form the desired compound . This method ensures the formation of a homogeneous product with consistent properties.
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);oxido(oxo)chromium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metal centers and the nature of the ligands.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher-valent nickel or chromium oxides, while reduction reactions can produce lower-valent metal complexes .
Scientific Research Applications
Nickel(2+);oxido(oxo)chromium has a wide range of applications in scientific research:
Catalysis: It serves as a catalyst in various organic transformations, including the Knoevenagel condensation reaction.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and magnetic properties.
Environmental Remediation: This compound is employed in the degradation of organic pollutants through photocatalytic processes.
Biomedical Research: The compound’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of nickel(2+);oxido(oxo)chromium involves its ability to undergo redox reactions and interact with various molecular targets. The oxo ligands stabilize high oxidation states of the metal centers, facilitating electron transfer processes . These properties enable the compound to participate in catalytic cycles and promote chemical transformations .
Comparison with Similar Compounds
Nickel(2+);oxido(oxo)chromium can be compared with other similar compounds, such as:
Nickel(II) oxide: Primarily used in catalysis and materials science.
Chromium(III) oxide: Known for its applications in pigments and coatings.
Nickel(IV) oxido complexes: These complexes exhibit high reactivity and are used in selective oxidation reactions.
This compound stands out due to its unique combination of nickel and chromium, which imparts distinct chemical properties and enhances its versatility in various applications.
Properties
IUPAC Name |
nickel(2+);oxido(oxo)chromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.Ni.4O/q;;+2;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFKXCAVXCXXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr]=O.[O-][Cr]=O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2NiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Cyclopropylsulfonylmethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8208212.png)
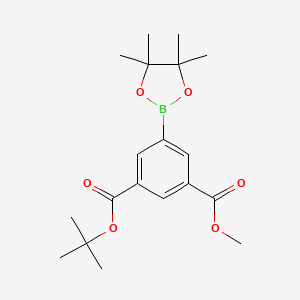
![2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8208227.png)
![Tert-butyl 4-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8208241.png)

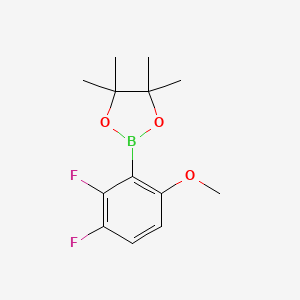
![Tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]silane](/img/structure/B8208269.png)

